molecular formula C20H21FN2 B15002106 2-cyclohexyl-1-(2-fluorobenzyl)-1H-benzimidazole

2-cyclohexyl-1-(2-fluorobenzyl)-1H-benzimidazole

Cat. No.: B15002106
M. Wt: 308.4 g/mol
InChI Key: WUFFOQAPHYFALS-UHFFFAOYSA-N
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Description

2-cyclohexyl-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The cyclohexyl and fluorophenyl groups can enhance the compound’s binding affinity and selectivity for its targets. Detailed studies on its mechanism of action are essential for understanding its biological effects and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-1-phenyl-1H-1,3-benzodiazole
  • 2-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole
  • 2-cyclohexyl-1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole

Uniqueness

2-cyclohexyl-1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to its targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21FN2

Molecular Weight

308.4 g/mol

IUPAC Name

2-cyclohexyl-1-[(2-fluorophenyl)methyl]benzimidazole

InChI

InChI=1S/C20H21FN2/c21-17-11-5-4-10-16(17)14-23-19-13-7-6-12-18(19)22-20(23)15-8-2-1-3-9-15/h4-7,10-13,15H,1-3,8-9,14H2

InChI Key

WUFFOQAPHYFALS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F

Origin of Product

United States

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